molecular formula C8H13NO6 B14385229 5-Ethyl 1-methyl 2-nitropentanedioate CAS No. 88238-93-1

5-Ethyl 1-methyl 2-nitropentanedioate

Cat. No.: B14385229
CAS No.: 88238-93-1
M. Wt: 219.19 g/mol
InChI Key: CVJNGQQKDYBXBD-UHFFFAOYSA-N
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Description

5-Ethyl 1-methyl 2-nitropentanedioate is a nitro-substituted pentanedioate ester featuring ethyl and methyl ester groups at positions 5 and 1, respectively, with a nitro (-NO₂) substituent at position 2.

Properties

CAS No.

88238-93-1

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

5-O-ethyl 1-O-methyl 2-nitropentanedioate

InChI

InChI=1S/C8H13NO6/c1-3-15-7(10)5-4-6(9(12)13)8(11)14-2/h6H,3-5H2,1-2H3

InChI Key

CVJNGQQKDYBXBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl 1-methyl 2-nitropentanedioate typically involves the esterification of 2-nitropentanedioic acid with ethanol and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Materials: 2-nitropentanedioic acid, ethanol, methanol.

    Catalyst: Concentrated sulfuric acid.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl 1-methyl 2-nitropentanedioate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 5-Ethyl 1-methyl 2-aminopentanedioate.

    Hydrolysis: 5-Ethyl 1-methyl 2-nitropentanedioic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl 1-methyl 2-nitropentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl 1-methyl 2-nitropentanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-ethyl 1-methyl 2-nitropentanedioate are compared below with analogous nitro-substituted diesters and related compounds. Key differences in substituents, nitro group placement, and synthetic routes are highlighted.

Structural and Functional Differences

Compound Name Substituents Nitro Position Ester Groups Key Inferred Properties References
This compound Ethyl (C5), Methyl (C1) 2 Pentanedioate Higher lipophilicity due to ethyl group; potential steric hindrance at C2 nitro
Diethyl 2-nitropentanedioate Ethyl (C1, C5) 2 Pentanedioate Enhanced solubility in organic solvents; lower melting point compared to methyl esters
Dimethyl 3-nitropentanedioate Methyl (C1, C5) 3 Pentanedioate Increased thermal instability due to nitro at C3; higher polarity
Ethyl 5-(dimethylamino)-2-substituted pentanoate (from ) Dimethylamino (C5), Ethyl (C1) 2 Pentanoate Electron-donating dimethylamino group enhances nucleophilicity at C2; contrasts with electron-withdrawing nitro in target compound

Key Observations:

  • Ester Chain Length: Ethyl esters (vs.
  • Nitro Group Position: Nitro at C2 (vs. C3) may influence acidity of adjacent α-hydrogens, altering reactivity in base-catalyzed reactions (e.g., saponification or alkylation) .
  • Functional Group Synergy: The electron-withdrawing nitro group at C2 in the target compound contrasts with electron-donating groups (e.g., dimethylamino in ’s compound), suggesting divergent reactivities in electrophilic substitutions or cyclization reactions .

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